molecular formula C10H20N4O B1480028 1-(2-Azidoethyl)-3-(ethoxymethyl)-4-methylpyrrolidine CAS No. 2098092-58-9

1-(2-Azidoethyl)-3-(ethoxymethyl)-4-methylpyrrolidine

Cat. No. B1480028
CAS RN: 2098092-58-9
M. Wt: 212.29 g/mol
InChI Key: HYUXHBQDFBDADH-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-(ethoxymethyl)-4-methylpyrrolidine, also known as AZEP, is a small molecule that has gained much attention in recent years due to its potential applications in various fields of research and industry. It has a molecular formula of C9H18N4O and a molecular weight of 198.27 g/mol .


Synthesis Analysis

A method for synthesizing new compounds capable of releasing NO within living organisms, namely, 2-azidoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides) bearing one or few 2-azidoethyl moieties, was developed . The synthesis involves nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives of methylenebis .


Molecular Structure Analysis

The molecular structure of 1-(2-Azidoethyl)-3-(ethoxymethyl)-4-methylpyrrolidine consists of a pyrrolidine ring substituted with azidoethyl and ethoxymethyl groups .


Chemical Reactions Analysis

1-(2-Azidoethyl)-3-(ethoxymethyl)-4-methylpyrrolidine, commonly known as AMA, is a synthetic organic compound that has unique chemical properties and potential applications in various fields of research and industry. It is a type of azetidine, a four-membered heterocyclic compound that contains one nitrogen atom and three carbon atoms in its ring structure.


Physical And Chemical Properties Analysis

1-(2-Azidoethyl)-3-(ethoxymethyl)-4-methylpyrrolidine has a molecular formula of C9H18N4O and a molecular weight of 198.27 g/mol .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmaceutical Compounds

The azido group in “1-(2-Azidoethyl)-3-(ethoxymethyl)-4-methylpyrrolidine” can serve as a precursor for the introduction of nitrogen-containing functional groups, which are pivotal in the synthesis of many pharmaceutical compounds. The azide functionality can undergo click chemistry reactions, such as the Huisgen cycloaddition, to create 1,2,3-triazoles, a core structure in many drugs due to their stability and biological activity .

Materials Science: Development of Smart Materials

In materials science, the compound’s reactive azido group can be used to modify the surface of materials, imparting them with new properties. For instance, it can be used to create coatings that respond to external stimuli, such as temperature or pH changes, leading to applications in smart textiles and responsive biomedical devices .

Environmental Science: Pollutant Detection

The compound’s ability to react with various species makes it a candidate for developing sensors for environmental pollutants. By incorporating it into a sensor matrix, it could potentially react with specific pollutants, leading to a detectable change in the sensor’s properties, thus signaling the presence of the pollutant .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, “1-(2-Azidoethyl)-3-(ethoxymethyl)-4-methylpyrrolidine” can be used as a derivatization agent to improve the detection and quantification of aldehydes and ketones in chromatography. Its azido group enhances the UV absorption and fluorescence properties of these compounds, making them more amenable to UV and fluorescence detection methods .

Biochemistry: Study of Biological Pathways

The azido group of the compound can be incorporated into biomolecules, which can then be used to study biological pathways. For example, azido sugars or amino acids can be metabolically incorporated into cellular structures, allowing for the visualization and tracking of these biomolecules using bioorthogonal chemistry .

Pharmacology: Drug Delivery Systems

In pharmacology, the compound’s structure could be utilized to develop prodrugs or drug delivery systems. The azido group can act as a linker that releases the active drug upon reduction in the body. This approach can be used to control the release rate of drugs, reducing side effects and improving therapeutic efficacy .

properties

IUPAC Name

1-(2-azidoethyl)-3-(ethoxymethyl)-4-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-3-15-8-10-7-14(6-9(10)2)5-4-12-13-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUXHBQDFBDADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-3-(ethoxymethyl)-4-methylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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